(S,S)-BenzP

Overview

Description

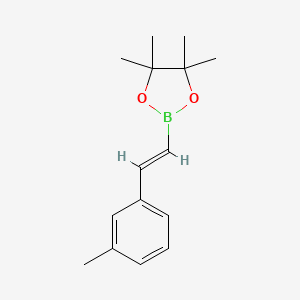

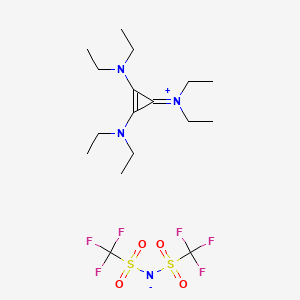

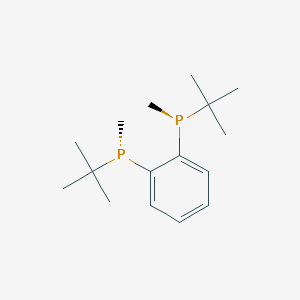

(S,S)-BenzP is a chiral compound that has been gaining attention in the scientific community due to its potential applications in drug development and biological research. This compound is a benzylphosphonate derivative and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Asymmetric Hydrogenation

- Rhodium-Catalyzed Asymmetric Hydrogenation : (S,S)-BenzP, as a ligand, has shown excellent enantioselectivity and high catalytic activity in the asymmetric hydrogenation of various functionalized alkenes when combined with rhodium complexes. It has achieved enantioselectivities of up to 99.9% and high catalytic activities of up to 10,000 h(-1) TOF (Tamura et al., 2010).

Catalysis Mechanism

- Enantioselection Mechanism in Catalysis : Studies have focused on understanding the mechanism of hydrogen activation and enantioselection in rhodium-BenzP*-catalyzed asymmetric hydrogenation. The stereoselection is determined in the coordination stage of the C=C double bond to Rh in a RhIII non-chelating octahedral complex, with chiral information being crucial in the less hindered quadrant of the catalyst (Gridnev & Imamoto, 2016).

Ligand Synthesis and Characterization

- Synthesis of Enantiopure Ligands : The development of (S,S)-BenzP and other rigid P-chiral phosphine ligands have been a focus of research. These ligands have been prepared from enantiopure tert-butylmethylphosphine-boranes, leading to crystalline solids not readily oxidized by air. Their rhodium complexes have been utilized for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Environmental and Health Research

- Environmental Impact Studies : While not directly related to (S,S)-BenzP, research programs like the NIEHS Superfund Research Program have investigated the environmental and health impacts of various hazardous compounds, including benzenes and related compounds. These studies have documented the toxicity of such compounds and developed novel techniques for their analysis and remediation (Landrigan et al., 2015).

properties

IUPAC Name |

(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWTGUCFKJVST-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@](C)C1=CC=CC=C1[P@@](C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-BenzP | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B6591213.png)